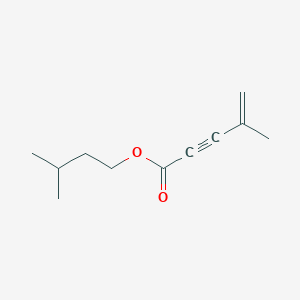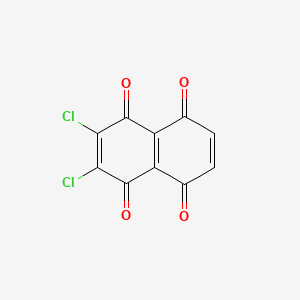![molecular formula C10H11F6NO2 B14438261 2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro- CAS No. 74888-65-6](/img/structure/B14438261.png)
2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro- is a fluorinated derivative of 2,4-pentanedione. This compound is notable for its unique chemical structure, which includes a diethylamino group and six fluorine atoms. It is used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro- typically involves the reaction of 2,4-pentanedione with diethylamine and hexafluoropropene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. Safety measures are crucial due to the reactivity of the fluorinated compounds involved.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The fluorine atoms and the diethylamino group can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,4-pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro- involves its interaction with various molecular targets. The diethylamino group and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Pentanedione: A simpler analog without the diethylamino and fluorine groups.
3-Methyl-2,4-pentanedione: Contains a methyl group instead of the diethylamino and fluorine groups.
2,3-Pentanedione, 4-methyl-: Another analog with different substituents.
Uniqueness
2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro- is unique due to its combination of a diethylamino group and multiple fluorine atoms. This structure imparts distinctive chemical and physical properties, making it valuable for specific applications that require high reactivity and stability.
Propriétés
Numéro CAS |
74888-65-6 |
|---|---|
Formule moléculaire |
C10H11F6NO2 |
Poids moléculaire |
291.19 g/mol |
Nom IUPAC |
3-(diethylaminomethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione |
InChI |
InChI=1S/C10H11F6NO2/c1-3-17(4-2)5-6(7(18)9(11,12)13)8(19)10(14,15)16/h5H,3-4H2,1-2H3 |
Clé InChI |
YUKOPCJPNQEHAE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C=C(C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


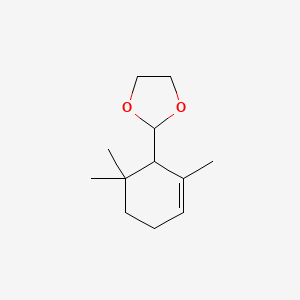

![[(6R)-2-[4-[bis(2-chloroethyl)amino]phenyl]-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate](/img/structure/B14438187.png)
![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl-](/img/structure/B14438199.png)
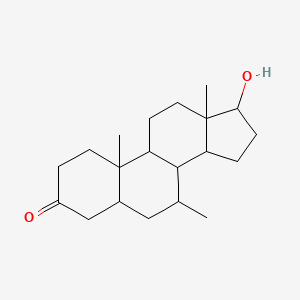
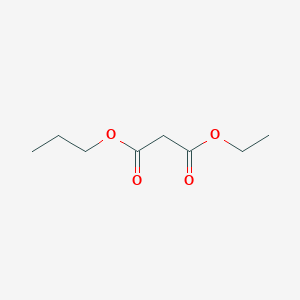
![1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea](/img/structure/B14438214.png)
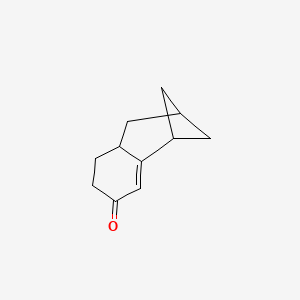
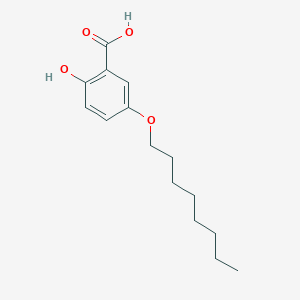
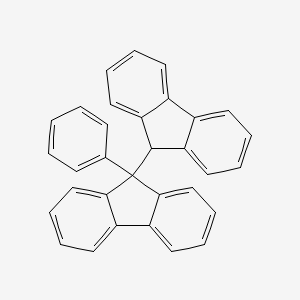
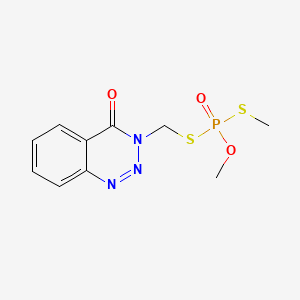
![N-[8-(2-Hydroxyethanesulfonyl)naphthalen-2-yl]acetamide](/img/structure/B14438271.png)
